molecular formula C11H20N2O2 B11889245 Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate CAS No. 1334499-66-9

Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate

Cat. No.: B11889245
CAS No.: 1334499-66-9
M. Wt: 212.29 g/mol
InChI Key: LEFWWHQUFFKBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1,5-diazaspiro[3.4]octane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 1 and 5 of the spiro[3.4]octane core. This molecule serves as a versatile building block in medicinal chemistry, particularly in the design of rigid scaffolds for drug discovery.

Properties

CAS No.

1334499-66-9

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-4-5-11(13)6-7-12-11/h12H,4-8H2,1-3H3

InChI Key

LEFWWHQUFFKBAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCN2

Origin of Product

United States

Preparation Methods

Key Reaction Sequence

This method involves constructing the spirocyclic core through sequential alkylation, reduction, and protection steps, as outlined in patent CN111574537B.

Step 1: Alkylation of Cyclic Amine
A starting material such as tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate undergoes alkylation with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) using sodium hydride as a base. The reaction proceeds at 0–66°C for 8 hours, yielding a nitrile intermediate.

Step 2: Hydrogenation of Cyano Group
Raney nickel catalyzes the hydrogenation of the nitrile to an amine under 50 psi H₂ in ethanol at 40°C for 8 hours. This step achieves quantitative conversion with minimal side products.

Step 3: Ring-Closing via Alkaline Conditions
Sodium ethoxide in ethanol facilitates intramolecular cyclization at 0–25°C for 8 hours, forming the spiro[3.4]octane framework.

Step 4: Boc Protection
The primary amine is protected using Boc anhydride in dichloromethane with potassium carbonate, yielding the final product in 70–85% overall yield.

Ring-Closing Strategies Using Tosylates

Methodology from CN111620869A

This approach leverages tosylation to activate intermediates for nucleophilic substitution, enabling spirocycle formation:

Intermediate Synthesis

  • Ethyl malonate is condensed with ethanol to form a diester, which is reduced with lithium borohydride to a diol.

  • The diol is tosylated using p-toluenesulfonyl chloride (TsCl) in dichloromethane, creating a leaving group for subsequent cyclization.

Spirocyclization
Cesium carbonate in acetonitrile at 90°C induces ring closure via intramolecular nucleophilic attack, forming the 1,5-diazaspiro[3.4]octane skeleton. Boc protection is then applied to stabilize the amine.

Catalytic Hydrogenation and Reductive Amination

Adapted from ChemRxiv

A recent publication highlights a streamlined route using reductive amination:

Starting Material : 6-tert-Butyl 5-ethyl 6-azaspiro[3.4]octane-5,6-dicarboxylate.
Procedure :

  • Reduction : Magnesium turnings in methanol reduce ester groups to alcohols at 80°C.

  • Oxidative Amination : Palladium carbon catalyzes hydrogenation in tetrahydrofuran/methanol, introducing the secondary amine.

  • Boc Protection : Boc anhydride in dichloromethane affords the target compound in 92% yield.

Comparative Analysis of Methods

Method Key StepsYield (%)AdvantagesLimitations
Multi-Step AlkylationAlkylation, hydrogenation, Boc protection70–85High purity; scalableLong reaction times
Tosylate CyclizationTosylation, cesium carbonate cyclization60–75Robust intermediatesRequires toxic reagents (TsCl)
Reductive AminationReduction, hydrogenation, protection85–92Short route; high efficiencySensitive to moisture

Optimization Strategies

Solvent and Temperature Effects

  • THF vs. Acetonitrile : THF improves solubility in alkylation steps, while acetonitrile enhances cyclization rates.

  • Catalyst Loading : Palladium carbon at 20% wt/wt optimizes hydrogenation efficiency without over-reduction.

Boc Protection Dynamics

Reaction with Boc anhydride in dichloromethane at 25°C for 12 hours ensures complete protection while minimizing ester hydrolysis.

Industrial Scalability Challenges

  • Cost of Reagents : Raney nickel and Boc anhydride contribute significantly to production costs. Alternatives like ammonium formate for catalytic transfer hydrogenation are under investigation.

  • Purification : Flash chromatography (hexane/ethyl acetate) remains standard, but continuous flow systems are being explored for higher throughput.

Emerging Techniques

Photocatalytic Methods

Recent advances in visible-light-mediated cyclization (e.g., using Ru(bpy)₃Cl₂) show promise for milder conditions and reduced byproducts.

Biocatalytic Approaches

Enzymatic protection of amines using lipases could replace Boc anhydride, improving sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate exhibits significant potential as a therapeutic agent. Research indicates that compounds within the diazaspiro family, including this compound, demonstrate biological activities that could be harnessed for drug development.

Antimicrobial Activity

One of the most notable applications is its antimicrobial properties. Studies have shown that derivatives of diazaspiro compounds can act against multidrug-resistant strains of Mycobacterium tuberculosis. For example, some derivatives have displayed minimum inhibitory concentrations (MIC) as low as 0.016μg/mL0.016\,\mu g/mL against these resistant strains, indicating potent activity against tuberculosis pathogens .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique spirocyclic structure allows for various modifications that can lead to new compounds with desirable properties.

Synthesis Pathways

The synthesis typically involves multi-step organic reactions where this compound acts as an intermediate. The compound's structure facilitates the introduction of various functional groups, making it suitable for creating derivatives with enhanced biological activity or different chemical properties .

Case Study: Derivative Development

A significant study involved modifying the tert-butyl group to enhance solubility and reactivity in biological environments. These modifications resulted in derivatives that exhibited improved potency against specific targets within bacterial cells, showcasing the compound's utility in drug design and development .

Mechanism of Action

The mechanism of action of tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their function .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : ~212.29 g/mol (varies slightly depending on salt forms)
  • CAS Number : 1334499-56-7 (1-carboxylate isomer) , 1630906-60-3 (6-carboxylate isomer)
  • Storage : Typically stored at -20°C under dry, inert conditions to maintain stability .

Comparison with Structurally Similar Compounds

Positional Isomers: 2,5-Diazaspiro[3.4]octane Derivatives

  • tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate (CAS 1086398-04-0):

    • Differs in nitrogen placement (positions 2 and 5 vs. 1 and 5).
    • Exhibits similar molecular weight (212.29 g/mol) but distinct reactivity due to altered amine positions.
    • Hemioxalate salt (CAS 1630906-60-3) has a higher molecular weight (514.61 g/mol) due to counterion addition .
    • Safety data includes warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335) .
  • tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1630906-60-3): Positional isomer with nitrogen at 1 and 4. Potential differences in solubility and hydrogen-bonding patterns compared to the 1,5-derivative .

Ring Size Variations: Spiro[3.5]nonane and Spiro[3.3]heptane Analogues

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 236406-55-6): Larger spiro[3.5]nonane core increases conformational flexibility. Hydrochloride salt form enhances aqueous solubility .
  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1138480-98-4):

    • Smaller spiro[3.3]heptane ring introduces higher ring strain.
    • The ketone group at position 6 may influence electrophilic reactivity .

Fluorinated Derivatives

  • tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 170228-81-6): Fluorine atoms at position 5 enhance metabolic stability and lipophilicity. Potential use in CNS-targeting drugs due to improved blood-brain barrier penetration .

Physicochemical Properties

Compound Molecular Weight (g/mol) CAS Number Key Features
1,5-Diazaspiro[3.4]octane-5-carboxylate 212.29 1334499-56-7 Rigid scaffold, dual amine positions
2,5-Diazaspiro[3.4]octane-5-carboxylate 212.29 1086398-04-0 Hemioxalate salt available
2,7-Diazaspiro[3.5]nonane-7-carboxylate 274.79 (HCl salt) 236406-55-6 Enhanced flexibility
5,5-Difluoro-2,7-diazaspiro[3.5]nonane 306.33 170228-81-6 Fluorinated, improved stability

Biological Activity

Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a spiro junction between a diazaspirooctane ring and a tert-butyl group, enhancing its solubility and reactivity. The molecular formula for this compound is C12H18N2O2C_{12}H_{18}N_2O_2, with a molecular weight of approximately 226.29 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Its spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating various biological pathways. Ongoing research aims to identify the exact molecular targets involved in its action.

Antimicrobial Activity

Recent studies have demonstrated that compounds within the diazaspiro family, including this compound, exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against multidrug-resistant strains .

Compound MIC (μg/mL) Target Pathogen
This compound0.016Mycobacterium tuberculosis
Other diazaspiro derivativesVariesVarious pathogens

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in pathogenic processes. The inhibition of these enzymes can lead to the disruption of critical biological pathways in pathogens.

Case Studies

  • Antitubercular Activity : A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting potential as a therapeutic agent for tuberculosis .
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with various enzymes revealed that modifications to its structure could enhance its inhibitory effects on target enzymes associated with disease pathways .

Research Findings

  • Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound have shown that certain structural modifications can significantly increase its biological activity, particularly against resistant strains of bacteria .
  • Therapeutic Applications : The compound is being explored for its potential use in treating various diseases due to its ability to interact with multiple biological targets .

Q & A

What are the common synthetic routes for tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate, and how can reaction conditions be optimized to improve yield?

Basic Research Question
The synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. Key steps may involve:

  • Cyclization : Formation of the spirocyclic core via intramolecular reactions, such as ring-closing metathesis or nucleophilic substitution, under controlled temperatures (e.g., 0–60°C) .
  • Protection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines, requiring anhydrous conditions and catalysts like DMAP .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product, with yields optimized by adjusting solvent polarity and temperature gradients .

How does the spirocyclic structure of this compound influence its steric and electronic properties in medicinal chemistry applications?

Basic Research Question
The spirocyclic framework introduces conformational rigidity, which:

  • Reduces entropy loss during binding to biological targets, enhancing affinity .
  • Modulates electronic properties via the nitrogen atoms, enabling interactions with enzymes (e.g., kinases) or receptors .
    Structural analogs with oxo or hydroxyl groups exhibit altered polarity and reactivity, as shown in comparative studies .

What experimental techniques are critical for resolving contradictions in reported biological activities of this compound analogs?

Advanced Research Question
Divergent bioactivity data can arise from structural variations (e.g., substituent positioning) or assay conditions. Methodological solutions include:

  • Structural-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., methylene bridges vs. hydroxyl groups) and evaluation via enzymatic assays .
  • High-Throughput Screening (HTS) : Use of standardized assays (e.g., fluorescence polarization) to compare analogs under identical conditions .
  • Computational Modeling : Molecular docking to predict binding modes and reconcile discrepancies between in vitro and in silico results .

What strategies are employed to study the interaction of this compound with biological targets, and how are binding affinities quantified?

Advanced Research Question
Interaction studies utilize:

  • Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics (e.g., KD values) to enzymes or receptors .
  • Isothermal Titration Calorimetry (ITC) : Measurement of thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • X-ray Crystallography : Structural resolution of ligand-target complexes to identify critical binding motifs (e.g., hydrogen bonds with catalytic residues) .

How do researchers address challenges in purifying this compound derivatives, particularly when dealing with byproducts from multi-step syntheses?

Basic Research Question
Purification challenges arise from similar polarities of products and byproducts. Solutions include:

  • Gradient Elution Chromatography : Adjusting solvent ratios (e.g., hexane/ethyl acetate) to separate closely eluting compounds .
  • pH-Sensitive Extraction : Exploiting differences in solubility (e.g., basic aqueous washes to remove acidic impurities) .
  • Crystallization Screening : Testing solvents (e.g., methanol/water mixtures) to induce selective crystallization .

What methodologies are used to evaluate the stability of this compound under varying pH and temperature conditions?

Advanced Research Question
Stability studies involve:

  • Forced Degradation : Exposure to extreme pH (1–13) and temperatures (40–80°C) to identify degradation pathways (e.g., Boc group hydrolysis) .
  • HPLC-MS Monitoring : Tracking degradation products and quantifying half-lives .
  • Solid-State Stability : Storage under controlled humidity and temperature to assess shelf-life .

How do structural modifications to the diazaspiro core (e.g., nitrogen positioning or bridge length) impact the compound's pharmacokinetic properties?

Advanced Research Question
Comparative studies of analogs reveal:

  • Bioavailability : Increased logP values (e.g., from hydroxyl to methylene substituents) enhance membrane permeability but may reduce solubility .
  • Metabolic Stability : Nitrogen positioning influences susceptibility to cytochrome P450 oxidation .
  • Half-Life : Spirocyclic rigidity reduces metabolic degradation compared to linear analogs .

What are the limitations of current synthetic protocols for this compound, and how can they be improved for scalability?

Advanced Research Question
Limitations include low yields in cyclization steps and Boc deprotection inefficiencies. Improvements may involve:

  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation .
  • Flow Chemistry : Continuous synthesis to enhance reproducibility and scalability .
  • Green Chemistry : Solvent-free or aqueous-phase reactions to reduce purification steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.